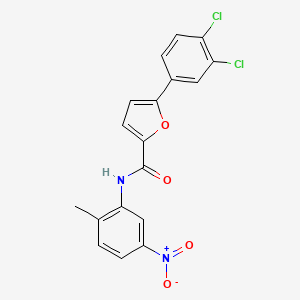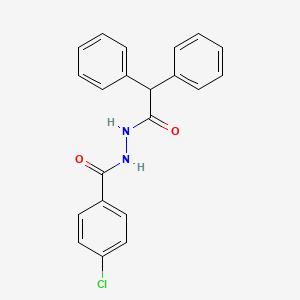
5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide is a chemical compound that is commonly referred to as DCF or DCFDA. It is a derivative of furan and is widely used in scientific research for its unique properties. The chemical structure of DCF makes it an ideal candidate for various applications in the field of biochemistry and physiology.
Mechanism of Action
DCF is a non-fluorescent compound that is converted into a highly fluorescent compound (DCFH) in the presence of ROS. The conversion occurs through a reaction called oxidation, which involves the transfer of electrons from the ROS to DCF. The fluorescent signal produced by DCFH is proportional to the amount of ROS present in the cell.
Biochemical and Physiological Effects:
DCF has been shown to have antioxidant properties. It has been found to scavenge free radicals and protect cells from oxidative stress. DCF has also been shown to induce apoptosis in cancer cells. It has been used in research to study the effects of various drugs on cancer cells.
Advantages and Limitations for Lab Experiments
DCF is a highly sensitive and specific probe for measuring intracellular ROS levels. It is easy to use and can be used in a variety of experimental setups. However, DCF has some limitations. It is sensitive to light and can be easily oxidized by air. DCF can also be toxic to cells at high concentrations.
Future Directions
There are several future directions for the use of DCF in scientific research. One area of interest is the use of DCF in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DCF can be used to measure the levels of ROS in the brain and to study the effects of various drugs on the progression of these diseases. Another area of interest is the use of DCF in the study of environmental pollutants and their effects on living organisms. DCF can be used to study the effects of pollutants on the cellular level and to identify potential targets for intervention. Finally, DCF can be used in the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
DCF can be synthesized by reacting 3,4-dichloroaniline with 2-methyl-5-nitrophenol in the presence of furfurylamine. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
DCF is widely used in scientific research as a fluorescent probe for measuring intracellular reactive oxygen species (ROS) levels. It is also used as a fluorescent dye for measuring cell viability and apoptosis. DCF has been used to study the effects of various drugs and toxins on the cellular level. It has also been used to study the effects of environmental pollutants on living organisms.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-10-2-4-12(22(24)25)9-15(10)21-18(23)17-7-6-16(26-17)11-3-5-13(19)14(20)8-11/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYFKDYFWAHAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-azocanyl)-3-[5-methoxy-2-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6015661.png)
![3-chloro-N-(1,4-dioxan-2-ylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6015662.png)
![1-cyclohexyl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6015667.png)
![3-cyclobutyl-5-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6015681.png)
![3-{[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol](/img/structure/B6015682.png)
![ethyl 1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinecarboxylate](/img/structure/B6015684.png)
![N-(2,5-dichlorophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6015685.png)
![3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6015686.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]butyl 4-nitrobenzoate](/img/structure/B6015689.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6015694.png)
![N-ethyl-5-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6015699.png)
![3-hydroxy-1-methyl-3-({methyl[(7-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6015719.png)

![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(1,3-thiazol-4-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B6015727.png)